molecular formula C7H3ClFNO B13283182 5-Chloro-4-fluoro-1,2-benzoxazole

5-Chloro-4-fluoro-1,2-benzoxazole

Cat. No.: B13283182
M. Wt: 171.55 g/mol
InChI Key: GOHVQRKZDUVKCH-UHFFFAOYSA-N
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Description

5-Chloro-4-fluoro-1,2-benzoxazole is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole moiety. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of chlorine and fluorine substituents on the benzoxazole ring enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-fluoro-1,2-benzoxazole typically involves the cyclization of 2-aminophenol derivatives with appropriate reagents. One common method is the reaction of 2-amino-5-chloro-4-fluorophenol with carbonyl compounds such as aldehydes or ketones under acidic or basic conditions. Catalysts such as metal catalysts, nanocatalysts, and ionic liquid catalysts can be used to enhance the reaction efficiency .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Microwave irradiation and other advanced techniques may be employed to accelerate the reaction and improve the overall efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-fluoro-1,2-benzoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include substituted benzoxazoles, oxides, and reduced derivatives. These products can have enhanced biological activities and are often used in further chemical synthesis and drug development .

Scientific Research Applications

5-Chloro-4-fluoro-1,2-benzoxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-4-fluoro-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can form non-covalent interactions such as hydrogen bonds, π-π stacking, and π-cation interactions with biological molecules. These interactions can inhibit the activity of enzymes such as DNA topoisomerases, protein kinases, and cyclooxygenases, thereby affecting various cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Chloro-4-fluoro-1,2-benzoxazole include other benzoxazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and fluorine substituents enhances its reactivity and potential for functionalization, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H3ClFNO

Molecular Weight

171.55 g/mol

IUPAC Name

5-chloro-4-fluoro-1,2-benzoxazole

InChI

InChI=1S/C7H3ClFNO/c8-5-1-2-6-4(7(5)9)3-10-11-6/h1-3H

InChI Key

GOHVQRKZDUVKCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1ON=C2)F)Cl

Origin of Product

United States

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